Cas no 79432-87-4 ((E)-Methyl 3-(3-bromophenyl)acrylate)

(E)-Methyl 3-(3-bromophenyl)acrylate structure
79432-87-4 structure
Nombre del producto:(E)-Methyl 3-(3-bromophenyl)acrylate
Número CAS:79432-87-4
MF:C10H9BrO2
Megavatios:241.081262350082
MDL:MFCD00296965
CID:555122
PubChem ID:1482751

(E)-Methyl 3-(3-bromophenyl)acrylate Propiedades químicas y físicas

Nombre e identificación

    • (E)-Methyl 3-(3-bromophenyl)acrylate
    • (E)-ethyl 3-(3-bromophenyl)acrylate
    • 2-Propenoic acid,3-(3-bromophenyl)-, methyl ester, (2E)-
    • ETHYL-3-BROMO CINNAMATE
    • methyl (E)-3-(3-bromophenyl)prop-2-enoate
    • 3-(3-bromophenyl)acrylic acid methyl ester
    • 3-Bromocinnamic acid,methyl ester
    • HMS1367G17
    • methyl (E)-3-(3'-bromophenyl)propenoate
    • methyl (E)-3-bromophenylcinnamate
    • methyl 3-bromocinnamate
    • 2-Propenoic acid, 3-(3-bromophenyl)-, methyl ester
    • EN300-1453732
    • 3-BROMOCINNAMIC ACID METHYL ESTER
    • (E)-METHYL3-(3-BROMOPHENYL)ACRYLATE
    • AB7476
    • Cinnamic acid, m-bromo-, methyl ester
    • METHYL (2E)-3-(3-BROMOPHENYL)PROP-2-ENOATE
    • Methyl 3-(3-bromophenyl)acrylate
    • methyl (E)-3-(3-bromophenyl)-2-propenoate
    • 3650-77-9
    • AKOS005076194
    • MFCD00296965
    • CS-0173266
    • Methyl trans 3-(3-bromophenyl)-2-propenoate
    • 79432-87-4
    • 3-Bromocinnamic acid methyl eater
    • Methyl (2E)-3-(3-bromophenyl)-2-propenoate #
    • trans-3-(3-bromo-phenyl)-acrylic acid methyl ester
    • A856669
    • 10R-0617
    • methyl trans-3-(3-bromophenyl)-2-propenoate
    • Methyl 3-(3-bromophenyl)-2-propenoate
    • Methyl 3-bromocinnamate, predominantly trans, 97%
    • Methyl 3-bromo-cinnamate
    • SCHEMBL322249
    • 3-Bromobenzeneacrylic acid methyl ester
    • 2-Propenoic acid, 3-(3-bromophenyl)-, methyl ester, (E)- (ZCI)
    • Methyl (2E)-3-(3-bromophenyl)-2-propenoate (ACI)
    • Methyl (E)-3-(3-bromophenyl)acrylate
    • trans-3-Bromocinnamic acid methyl ester
    • trans-Methyl m-bromocinnamate
    • MDL: MFCD00296965
    • Renchi: 1S/C10H9BrO2/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-7H,1H3/b6-5+
    • Clave inchi: GPBINNSHRSTZQE-AATRIKPKSA-N
    • Sonrisas: C(/C1C=CC=C(Br)C=1)=C\C(=O)OC

Atributos calculados

  • Calidad precisa: 239.97900
  • Masa isotópica única: 239.979
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 13
  • Cuenta de enlace giratorio: 3
  • Complejidad: 201
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 1
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 26.3Ų
  • Xlogp3: 2.9

Propiedades experimentales

  • Punto de fusión: 50-55 °C
  • Punto de inflamación: Fahrenheit: >230 ° f
    Celsius: >110 ° c
  • PSA: 26.30000
  • Logp: 2.63530

(E)-Methyl 3-(3-bromophenyl)acrylate Información de Seguridad

  • Símbolo: GHS07
  • Palabra de señal:Warning
  • Instrucciones de peligro: H302-H315-H319-H335
  • Declaración de advertencia: P261-P305+P351+P338
  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:3
  • Código de categoría de peligro: 22-36/37/38
  • Instrucciones de Seguridad: 26
  • Señalización de mercancías peligrosas: Xn

(E)-Methyl 3-(3-bromophenyl)acrylate PrecioMás >>

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Chemenu
CM194635-10g
Methyl (E)-3-(3-bromophenyl)-2-propenoate
79432-87-4 95%
10g
$328 2022-06-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OG825-50mg
(E)-Methyl 3-(3-bromophenyl)acrylate
79432-87-4 95+%
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1112973-25g
(E)-Methyl 3-(3-bromophenyl)acrylate
79432-87-4 95%
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¥4290.00 2024-07-28
Apollo Scientific
OR32116-5g
Methyl (2E)-3-(3-bromophenyl)prop-2-enoate
79432-87-4 98+%
5g
£93.00 2025-02-19
Enamine
EN300-1453732-0.25g
methyl (2E)-3-(3-bromophenyl)prop-2-enoate
79432-87-4
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TRC
M297068-500mg
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79432-87-4
500mg
$92.00 2023-05-18
TRC
M297068-2.5g
(E)-Methyl 3-(3-bromophenyl)acrylate
79432-87-4
2.5g
$ 320.00 2022-06-04
TRC
M297068-250mg
(E)-Methyl 3-(3-bromophenyl)acrylate
79432-87-4
250mg
$ 50.00 2022-06-04
Enamine
EN300-1453732-0.1g
methyl (2E)-3-(3-bromophenyl)prop-2-enoate
79432-87-4
0.1g
$640.0 2023-05-23
Enamine
EN300-1453732-5.0g
methyl (2E)-3-(3-bromophenyl)prop-2-enoate
79432-87-4
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$2110.0 2023-05-23

(E)-Methyl 3-(3-bromophenyl)acrylate Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Methanol ;  overnight, reflux; reflux → rt
Referencia
Copper-Catalyzed Decarboxylative Trifluoromethylation of Allylic Bromodifluoroacetates
Ambler, Brett R.; Altman, Ryan A., Organic Letters, 2013, 15(21), 5578-5581

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Lithium tert-butoxide Catalysts: Cuprous chloride ,  1,2-Bis(dicyclohexylphosphino)ethane Solvents: Tetrahydrofuran ;  15 min, rt
1.2 Reagents: Bis(pinacolato)diborane Solvents: Tetrahydrofuran ;  24 h, 1 atm, 130 °C
1.3 Solvents: Dimethylformamide ;  2 h, 80 °C
Referencia
Auto-Tandem Copper-Catalyzed Carboxylation of Undirected Alkenyl C-H Bonds with CO2 by Harnessing β-Hydride Elimination
Sahoo, Harekrishna ; Zhang, Liang ; Cheng, Jianhua ; Nishiura, Masayoshi ; Hou, Zhaomin, Journal of the American Chemical Society, 2022, 144(51), 23585-23594

Métodos de producción 3

Condiciones de reacción
1.1 Solvents: Dichloromethane ;  30 min, 0 °C; 0 °C → rt; 19 h, rt
Referencia
Enantioselective [2+2] Cycloadditions of Cinnamate Esters: Generalizing Lewis Acid Catalysis of Triplet Energy Transfer
Daub, Mary Elisabeth; Jung, Hoimin ; Lee, Byung Joo ; Won, Joonghee ; Baik, Mu-Hyun ; et al, Journal of the American Chemical Society, 2019, 141(24), 9543-9547

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Sulfuric acid ;  overnight, reflux
Referencia
A propolis-derived small molecule ameliorates metabolic syndrome in obese mice by targeting the CREB/CRTC2 transcriptional complex
Chen, Yaqiong; Wang, Jiang ; Wang, Yibing; Wang, Pengfei; Zhou, Zan; et al, Nature Communications, 2022, 13(1),

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  17 h, 80 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  neutralized
Referencia
Design, synthesis, enzyme inhibition, and tumor cell growth inhibition of 2-anilinobenzamide derivatives as SIRT1 inhibitors
Suzuki, Takayoshi; Imai, Keiko; Imai, Erika; Iida, Shinsuke; Ueda, Ryuzo; et al, Bioorganic & Medicinal Chemistry, 2009, 17(16), 5900-5905

Métodos de producción 6

Condiciones de reacción
1.1 Solvents: Chloroform
Referencia
3-(Biphenyl)acrylates by one-pot Suzuki cross coupling-Wittig olefination reactions
Hashim, Areej; Poulose, Vijo; Thiemann, Thies, International Electronic Conference on Synthetic Organic Chemistry, 2020, 1, 1-8

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Methanol ;  7 - 17 h, reflux
Referencia
(2-Arylethenyl)-1,3,5-triazin-2-amines as a novel histamine H4 receptor ligands
Kaminska, Katarzyna; Ziemba, Julia; Ner, Joanna; Schwed, Johannes Stephan; Lazewska, Dorota; et al, European Journal of Medicinal Chemistry, 2015, 103, 238-251

Métodos de producción 8

Condiciones de reacción
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: Dimethylformamide ;  1 h, 130 °C
Referencia
Palladium-catalyzed heck-type arylation of acrylate with diaryliodonium salts
Li, Jian; Liu, Li; Zhou, Yun-yao; Xu, Sai-nan, RSC Advances, 2012, 2(8), 3207-3209

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Chromium dichloride Solvents: Tetrahydrofuran ;  12 h, rt
1.2 Solvents: Water ;  rt
Referencia
A highly stereospecific synthesis of (E)-α,β-unsaturated esters
Barma, Deb K.; Kundu, Asish; Bandyopadhyay, Anish; Kundu, Abhijit; Sangras, Bhavani; et al, Tetrahedron Letters, 2004, 45(30), 5917-5920

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: Palladium (silica surface tied complex of 1H-Imidazolium, 1,1'-(1,4-phenyl)bis[3-ethenyl-, bromide (1:2), homopolymer) Solvents: Dimethylformamide ,  Water ;  21 h, 90 °C
Referencia
Evidences of release and catch mechanism in the Heck reaction catalyzed by palladium immobilized on highly cross-linked-supported imidazolium salts
Pavia, Cinzia; Giacalone, Francesco; Bivona, Lucia Anna; Salvo, Anna Maria Pia; Petrucci, Chiara; et al, Journal of Molecular Catalysis A: Chemical, 2014, 387, 57-62

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ,  Water ;  16 h, 90 °C
Referencia
Cross-Linked Thiazolidine Network as Support for Palladium: A New Catalyst for Suzuki and Heck Reactions
Bivona, Lucia Anna; Giacalone, Francesco; Vaccaro, Luigi; Aprile, Carmela; Gruttadauria, Michelangelo, ChemCatChem, 2015, 7(16), 2526-2533

Métodos de producción 12

Condiciones de reacción
1.1 Catalysts: Sulfuric acid Solvents: Methanol ;  24 h, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Referencia
From a Multipotent Stilbene to Soluble Epoxide Hydrolase Inhibitors with Antiproliferative Properties
Buscato, Estella; Buettner, Dominik; Brueggerhoff, Astrid; Klingler, Franca-Maria; Weber, Julia; et al, ChemMedChem, 2013, 8(6), 919-923

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: Palladium (supported on sulfur-terminated gallium arsenide plate) Solvents: Acetonitrile ;  12 h, 100 °C; 100 °C → rt
Referencia
Development of a method for preparing a highly reactive and stable, recyclable and environmentally benign organopalladium catalyst supported on sulfur-terminated gallium arsenide(001): a three-component catalyst, {Pd}-S-GaAs(001), and its properties
Arisawa, Mitsuhiro; Hamada, Masahiro; Takamiya, Ikuko; Shimoda, Masahiko; Tsukamoto, Shiro; et al, Advanced Synthesis & Catalysis, 2006, 348(9), 1063-1070

Métodos de producción 14

Condiciones de reacción
1.1 Solvents: Dichloromethane ;  rt
Referencia
Electrochemical C(sp3)-H Functionalization of γ-Lactams Based on Hydrogen Atom Transfer
Sim, Jeongwoo; Ryou, Bokyeong; Choi, Minyeong; Lee, Changju; Park, Cheol-Min, Organic Letters, 2022, 24(23), 4264-4269

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Sulfuric acid ;  5 h, 80 °C
Referencia
Stereoselective [2 + 2] photodimerization: a viable strategy for the synthesis of enantiopure cyclobutane derivatives
Medici, Fabrizio; Puglisi, Alessandra; Rossi, Sergio; Raimondi, Laura; Benaglia, Maurizio, Organic & Biomolecular Chemistry, 2023, 21(14), 2899-2904

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  16 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Referencia
A Natural-Product Switch for a Dynamic Protein Interface
Scheepstra, Marcel; Nieto, Lidia; Hirsch, Anna K. H.; Fuchs, Sascha; Leysen, Seppe; et al, Angewandte Chemie, 2014, 53(25), 6443-6448

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: Palladium (compounds) ,  2-Propenoic acid, 2-methyl-, 2-oxiranylmethyl ester, polymer with 3,6-dimethyl-1… (crosslinked, hydrolyzed, deprotected) Solvents: Dimethylformamide ,  Water ;  3 h, 90 °C
Referencia
Amine-Functionalized Microporous Organic Nanotube Frameworks Supported Pt and Pd Catalysts for Selective Oxidation of Alcohol and Heck Reactions
Zhang, Hui; Zhou, Minghong; Xiong, Linfeng; He, Zidong; Wang, Tianqi; et al, Journal of Physical Chemistry C, 2017, 121(23), 12771-12779

(E)-Methyl 3-(3-bromophenyl)acrylate Raw materials

(E)-Methyl 3-(3-bromophenyl)acrylate Preparation Products

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(CAS:79432-87-4)(E)-Methyl 3-(3-bromophenyl)acrylate
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